![molecular formula C17H12FN3O3S2 B2966730 (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-89-1](/img/structure/B2966730.png)

(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

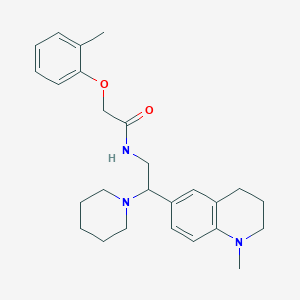

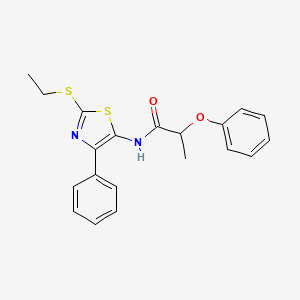

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Heterocycles are an important class that is pervasive in vital bioactive molecules . Among various heterocycles, benzothiazole compounds have been explored in past and are still in practice for a variety of therapeutic applications which makes this scaffold an interesting moiety for designing new broad-spectrum pharmacophore .

Molecular Structure Analysis

The compound contains a benzothiazole ring, a benzamide group, and a prop-2-yn-1-yl group. The benzothiazole and benzamide groups are common in many bioactive compounds and drugs .Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications

Antimicrobial Activity

The thiazole derivatives, including compounds similar to the one you’re interested in, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant growth inhibitory activity against various microbial strains. For instance, certain derivatives have demonstrated high efficacy with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range . This suggests that our compound could be explored for its potential as an antimicrobial agent, possibly offering a new avenue for treating infections.

Antioxidant Properties

These thiazole derivatives have also been evaluated for their antioxidant capabilities. Studies have revealed that some of these compounds exhibit remarkable activity, surpassing standard antioxidants in DPPH free radical-scavenging assays . This indicates that our compound may serve as a potent antioxidant, which could be beneficial in research aimed at combating oxidative stress-related diseases.

Antiviral Applications

Molecular docking studies have been conducted to assess the interaction of thiazole derivatives with enzymes like the COVID-19 main protease. The binding affinities suggest that these compounds, including our subject compound, could act as inhibitors for the SARS-CoV-2 virus . This opens up possibilities for the compound to be used in antiviral drug discovery and development.

Anti-inflammatory Potential

Compounds containing the thiazole moiety have been associated with anti-inflammatory activities. This is due to their structural characteristics that allow them to modulate biological pathways involved in inflammation . Therefore, the compound could be investigated for its use in anti-inflammatory drug research.

Cancer Research

Thiazole derivatives have been implicated in anticancer activities. Their ability to interact with various biological targets makes them suitable candidates for cancer research, where they could be used to study tumor inhibition or as part of targeted therapy strategies .

Drug Design and Development

The unique structure of thiazole derivatives, including the presence of a prop-2-yn-1-yl group, makes them interesting scaffolds in drug design. They can be used to create a wide range of bioactive compounds with potential therapeutic applications, such as antimicrobial, antiviral, and anticancer agents . The compound could be a valuable addition to the medicinal chemist’s toolkit for the synthesis of new drugs.

Mechanism of Action

Target of Action

The primary targets of (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .

Mode of Action

(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This results in the amplification of the signals mediated by these cyclic nucleotides, leading to various cellular responses .

Biochemical Pathways

The biochemical pathways affected by (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide are primarily those involving cyclic nucleotide signaling . The increased levels of cyclic nucleotides can activate protein kinases, which then phosphorylate various target proteins, leading to changes in cellular functions . The downstream effects of these changes can include alterations in gene expression, cell proliferation, and inflammatory responses .

Result of Action

The molecular and cellular effects of (Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide’s action include bronchodilation and non-steroidal anti-inflammatory effects . These effects make it a promising candidate for the treatment of conditions like chronic obstructive pulmonary disease (COPD) .

Future Directions

properties

IUPAC Name |

4-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMHFMFLGLXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2966649.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)